(R)-(+)-Lactamide chemical properties and structure
(R)-(+)-Lactamide chemical properties and structure
An In-depth Technical Guide to (R)-(+)-Lactamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (R)-(+)-Lactamide. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the compound's structure and synthesis workflow. (R)-(+)-Lactamide is a valuable chiral building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]
Chemical Structure and Properties
(R)-(+)-Lactamide, with the IUPAC name (2R)-2-hydroxypropanamide, is the amide derivative of (R)-lactic acid.[2][3] Its structure consists of a primary amide group and a secondary alcohol at the chiral center, which dictates its stereospecific interactions and applications.[4][5]
Chemical Structure Diagram
Caption: 2D structure of (R)-(+)-Lactamide.
Quantitative Chemical and Physical Properties
The following table summarizes the key quantitative properties of (R)-(+)-Lactamide.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 598-81-2 | [2] |
| PubChem CID | 94220 | [6] |
| Molecular Formula | C₃H₇NO₂ | [5][7] |
| Physical Properties | ||
| Molar Mass | 89.09 g/mol | [6] |
| Appearance | White crystalline solid or powder | [2][5] |
| Melting Point | 73-76 °C | [2][8][9] |
| Note: Other sources report 49-55 °C, likely due to purity differences. | [10][11] | |
| Boiling Point | 281.93 °C (estimated) | |
| Solubility | Soluble in water, ethanol, and methanol | [2] |
| Optical Properties | ||
| Specific Rotation [α]²⁰D | +18° to +23° (c=10 in H₂O) | [10] |
| Spectroscopic Data | ||
| IR Absorption (amide C=O) | ~1640-1680 cm⁻¹ | |
| IR Absorption (O-H, N-H) | Broad band at 3200-3500 cm⁻¹ | |
| Predicted Properties | ||
| LogP | -1.1 | [6] |
| Polar Surface Area | 63.32 Ų |
Experimental Protocols
Several methods exist for the synthesis of lactamide, including the catalytic hydration of lactonitrile and the ammonolysis of lactic acid esters.[2][12] The following protocol is based on the well-established method of reacting an alkyl lactate with ammonia, adapted for the synthesis of the specific (R)-enantiomer.
Synthesis of (R)-(+)-Lactamide via Ammonolysis of (R)-Ethyl Lactate
This procedure is based on the method described in Organic Syntheses for racemic lactamide and is adapted here for the chiral compound.[12]
Materials and Equipment:
-
(R)-(-)-Ethyl lactate
-
Liquid ammonia
-
Dry ice/acetone bath
-
Steel pressure vessel (bomb) or similar apparatus
-
Absolute ether
-
Standard laboratory glassware (beaker, filtration apparatus)
-
Rotary evaporator or vacuum source
Procedure:
-
Cooling: Place 1.0 mole of (R)-(-)-ethyl lactate into a suitable container (e.g., a heavy-walled glass beaker) that fits inside the steel pressure apparatus. Cool the container in a dry ice/acetone bath until the temperature of the ester is below -33 °C (the boiling point of ammonia).
-
Ammonia Addition: Carefully add approximately 125 mL of liquid ammonia to the cooled ester.
-
Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature. Let the reaction proceed for 24 hours.
-
Ammonia Evaporation: After the reaction period, slowly vent the excess ammonia from the pressure vessel in a well-ventilated fume hood. Remove the final traces of ammonia under reduced pressure.
-
Purification:
-
To the solid reaction product, add 200 mL of absolute ether to dissolve any unreacted ester and the ethanol byproduct.
-
Stir the mixture thoroughly.
-
Filter the solid residue (the crude lactamide) using a Büchner funnel.
-
Wash the filtered solid with additional portions of absolute ether.
-
-
Drying: Air-dry the resulting white crystalline product. The expected yield is 65-70%. For higher purity, the product can be recrystallized.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (R)-(+)-Lactamide.
Metabolic and Signaling Pathways
(R)-(+)-Lactamide serves as a model compound for studying lactic acid metabolism due to its structural similarity to lactate.[9] However, a review of the scientific literature indicates that (R)-(+)-Lactamide itself is not a direct participant in known metabolic or signaling cascades such as glycolysis or the Cori cycle.[13][14] These pathways involve L-lactate, which is interconverted with pyruvate by the enzyme lactate dehydrogenase.[14][15] Therefore, as no specific signaling pathways involving (R)-(+)-Lactamide are described, a corresponding diagram cannot be provided.
Applications in Research and Development
(R)-(+)-Lactamide is a versatile chiral intermediate with several applications in scientific research and industry:
-
Pharmaceutical Synthesis: It is a key building block for creating enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to drugs with higher efficacy and fewer side effects.[1][7] It has been investigated for potential use in developing drugs for neurodegenerative diseases.[9]
-
Polymer Chemistry: The compound is used in the production of biodegradable polymers, contributing to the development of environmentally friendly materials.[9][10]
-
Biochemical Research: It is employed in studies related to enzyme activity and protein interactions, offering insights into metabolic processes.[10]
-
Cosmetic Formulations: Due to its moisturizing properties, it is incorporated into skincare products to improve skin hydration.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Lactamide - Wikipedia [en.wikipedia.org]
- 3. EP0773212A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 4. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(+)-Lactamide (598-81-2) at Nordmann - nordmann.global [nordmann.global]
- 8. lactamide | CAS#:65144-02-7 | Chemsrc [chemsrc.com]
- 9. Buy (R)-(+)-Lactamide | 598-81-2 [smolecule.com]
- 10. chemimpex.com [chemimpex.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Unlocking the role of lactate: metabolic pathways, signaling, and gene regulation in postmitotic retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Metabolism and Lactylation Modification: New Opportunities and Challenges in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
